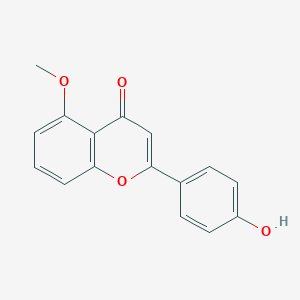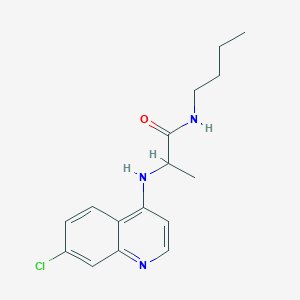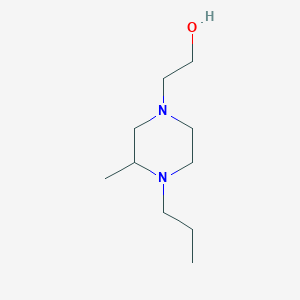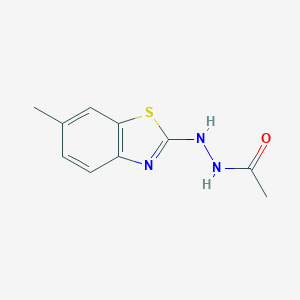
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide, also known as MABTHAZA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes.
Mecanismo De Acción
The mechanism of action of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell differentiation.
Efectos Bioquímicos Y Fisiológicos
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has a wide range of biochemical and physiological effects, including:
1. Inhibition of enzymes: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to inhibit the activity of various enzymes, including COX-2 and HDACs.
2. Alteration of gene expression: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to alter the expression of various genes, including those involved in cell growth and differentiation.
3. Induction of apoptosis: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells.
4. Antioxidant activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to have antioxidant activity, which may help protect against oxidative stress and related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Wide range of applications: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has a wide range of applications in scientific research, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.
2. Low toxicity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has low toxicity, making it a relatively safe compound to work with in lab experiments.
3. Easy to synthesize: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide is easy to synthesize using readily available starting materials.
Some of the limitations of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide include:
1. Limited solubility: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has limited solubility in water, which may make it challenging to work with in certain experiments.
2. Lack of specificity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to have activity against a wide range of enzymes and signaling pathways, which may make it difficult to determine its specific mechanism of action.
Direcciones Futuras
There are several future directions for research on N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide, including:
1. Development of more specific analogs: Researchers could develop more specific analogs of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide that target specific enzymes or signaling pathways, which may lead to more effective treatments for various diseases.
2. Investigation of the mechanism of action: Further investigation of the mechanism of action of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide could help to better understand its biochemical and physiological effects.
3. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide as a potential treatment for various diseases.
4. Combination therapies: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide could be combined with other compounds to enhance its activity and improve its therapeutic potential.
Métodos De Síntesis
The synthesis method of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 6-methyl-2-thioxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid ethyl ester. This compound is then reacted with hydrazine hydrate to yield N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide.
Aplicaciones Científicas De Investigación
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes. Some of the scientific research applications of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide include:
1. Antimicrobial activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to have antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
2. Anticancer activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
3. Anti-inflammatory activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
4. Antioxidant activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to have antioxidant activity, which may help protect against oxidative stress and related diseases.
Propiedades
Número CAS |
100220-30-2 |
|---|---|
Nombre del producto |
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide |
Fórmula molecular |
C10H11N3OS |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
N'-(6-methyl-1,3-benzothiazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C10H11N3OS/c1-6-3-4-8-9(5-6)15-10(11-8)13-12-7(2)14/h3-5H,1-2H3,(H,11,13)(H,12,14) |
Clave InChI |
PPJQCDFXBBQPKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C |
Sinónimos |
Acetic acid, 2-(6-methyl-2-benzothiazolyl)hydrazide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
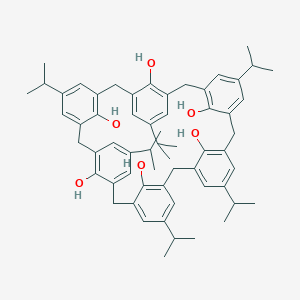
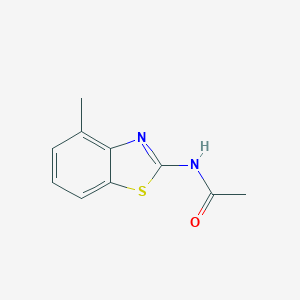
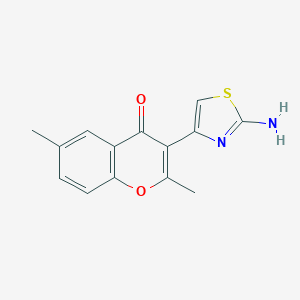
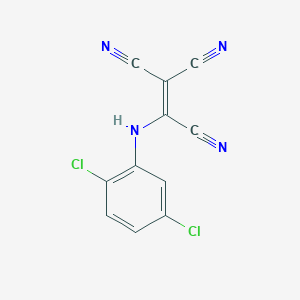
![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)
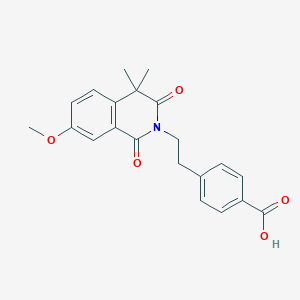
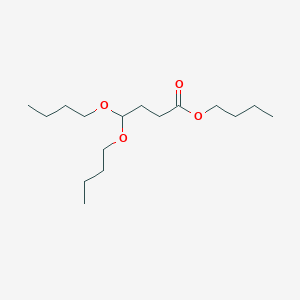

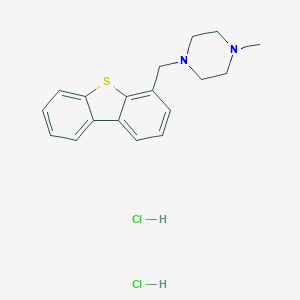
![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)
